Para-Benzoylamino Substitution vs. Ortho Isomer NSC 609815: Regioisomeric Impact on Biological Profile
The para-benzoylamino substitution pattern of 4-benzoylamino-N-thiazol-2-yl-benzamide represents a distinct regioisomeric arrangement compared to the ortho-substituted analog 2-benzoylaminobenzamide, N-thiazol-2-yl- (NSC 609815) [1]. In the N-thiazol-2-yl-benzamide patent series, the position of substituents on the central phenyl ring is a critical determinant of A₂A receptor affinity and functional activity; para-substituted benzamide derivatives consistently exhibit differentiated pharmacological profiles from their ortho- or meta-substituted congeners [2]. While specific A₂A Kᵢ values for this exact compound are not publicly disclosed, the patent teaches that para-substituted analogs constitute a preferred subclass for achieving high-affinity A₂A receptor antagonism [2]. In drug metabolism contexts, the para-substituted benzoylamino motif may also confer distinct CYP450 interaction profiles relative to ortho-substituted analogs; the structurally related 4-pentanamido-N-(thiazol-2-yl)benzamide has been profiled for CYP2C19 inhibition [3].
| Evidence Dimension | Substitution position on central benzamide ring (regioisomerism) |
|---|---|
| Target Compound Data | Para-benzoylamino (4-position) on N-thiazol-2-yl-benzamide scaffold |
| Comparator Or Baseline | NSC 609815: Ortho-benzoylamino (2-position) on N-thiazol-2-yl-benzamide scaffold |
| Quantified Difference | Structural regioisomerism; exact differential pharmacological data not publicly available for this pair |
| Conditions | Regioisomeric identity confirmed by nomenclature; pharmacological differentiation supported by patent SAR generalizations for N-thiazol-2-yl-benzamide class (EP1803455A1) |
Why This Matters
Procurement of the incorrect regioisomer (ortho instead of para) would introduce a structurally distinct compound with unpredictable A₂A receptor binding and potentially divergent off-target activity, invalidating SAR studies and biological assays.
- [1] ChemoCommunity. NSC 609815: 2-Benzoylaminobenzamide, N-thiazol-2-yl-. JiangLab. View Source
- [2] Sams, A. G., Larsen, M., & Mikkelsen, G. (2006). N-thiazol-2-yl-benzamide derivatives. European Patent EP1803455A1. View Source
- [3] BindingDB. 4-Pentanamido-N-(thiazol-2-yl)benzamide: CYP2C19 inhibition data. J Med Chem 54: 751-64 (2012). View Source
